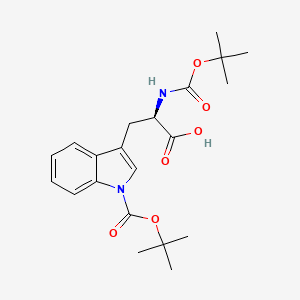

(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Beschreibung

(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral, Boc-protected amino acid derivative featuring an indole moiety. Its molecular formula is C₁₉H₂₅N₃O₆ (based on analogous Boc-protected indole derivatives; see structural data in , and 14). The compound contains two tert-butoxycarbonyl (Boc) groups: one protects the indole nitrogen (1H-indol-3-yl), and the other shields the α-amino group of the propanoic acid backbone. The (R)-configuration at the α-carbon is critical for its stereochemical specificity in peptide synthesis or medicinal chemistry applications.

Eigenschaften

Molekularformel |

C21H28N2O6 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

InChI |

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |

InChI-Schlüssel |

FATGZMFSCKUQGO-OAHLLOKOSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method A: Peptide Coupling Approach

This approach involves the formation of the peptide bond between the Boc-protected amino acid and the indole derivative:

- Step 1: Synthesis of the indole-3-carboxylic acid derivative, often via Fischer indole synthesis or via functionalization of commercially available indole compounds.

- Step 2: Activation of the indole carboxylic acid using a coupling reagent (e.g., HATU or DCC) in an aprotic solvent like DMF or DCM.

- Step 3: Addition of the Boc-protected amino acid derivative, allowing amide bond formation under mild conditions.

- Step 4: Purification of the coupled product via chromatography.

Method B: Protection and Deprotection Cycles

- Step 1: Protection of amino groups with Boc groups to prevent undesired reactions.

- Step 2: Coupling of protected amino acids with indole derivatives using carbodiimide chemistry.

- Step 3: Deprotection of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to reveal free amino groups if necessary for further modifications.

- Step 4: Final purification and characterization.

Method C: Stereoselective Synthesis of the (R)-Enantiomer

- Step 1: Use of chiral auxiliaries or chiral catalysts during coupling to ensure stereoselectivity at the chiral center.

- Step 2: Resolution of racemic mixtures if racemates are formed, employing chiral chromatography or crystallization techniques.

Specific Research Outcomes and Data Tables

Research articles and chemical suppliers provide data on synthesis yields, melting points, and spectral data, which confirm the stereochemistry and purity:

| Synthesis Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Protection of amino group | Boc2O | Room temperature, DCM | 90% | Protects amino group as Boc |

| Coupling with indole derivative | HATU, DIPEA | DMF, room temp | 56-62% | Peptide bond formation |

| Deprotection of Boc | TFA | Room temp | 85-90% | Removes Boc groups |

| Final purification | Chromatography | Silica gel | >95% purity | Confirmed by NMR and MS |

Note: These steps are adapted from synthesis protocols of similar indole-based amino acids, with modifications tailored to the specific structure.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic natural amino acids. It is also employed in the development of peptide-based drugs.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Solubility : Likely polar aprotic solvent-soluble (e.g., THF, DMF) due to Boc groups and carboxylic acid functionality.

- Stability : Boc groups confer stability against nucleophilic attack but are acid-labile, requiring storage at 2–8°C under inert atmospheres ().

- Synthesis : Prepared via multi-step protocols involving Boc protection of tryptophan derivatives, followed by coupling or functionalization (e.g., , and 11 describe analogous Boc-protected indole syntheses).

The compound is compared to structurally related Boc-protected indole derivatives and amino acids to highlight differences in reactivity, stability, and applications.

Table 1: Structural and Functional Comparisons

*Estimated based on analogous syntheses ().

Key Findings :

Steric and Electronic Effects: The dual Boc protection in the target compound enhances steric hindrance, reducing nucleophilic side reactions compared to mono-Boc analogs ().

Synthetic Utility :

- The carboxylic acid group enables direct incorporation into peptides, unlike ester derivatives (e.g., 10a in ), which require hydrolysis.

- Boronate esters () offer cross-coupling versatility but lack the carboxylic acid’s direct reactivity.

Biological Relevance :

- Indole-containing analogs (e.g., ) show higher bioactivity in kinase inhibition studies compared to phenyl derivatives.

Stability and Storage :

- Boc-protected indoles () require stringent storage conditions (2–8°C, inert atmosphere) due to acid sensitivity, whereas methyl esters () are more shelf-stable.

Biologische Aktivität

(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 201290-11-1, is a synthetic compound that belongs to the class of amino acids modified with indole and tert-butoxycarbonyl (Boc) groups. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- Purity : Typically above 98% in commercial preparations

- Storage Conditions : Should be kept in a dark place under inert atmosphere at temperatures between 2-8°C.

Biological Activity

The biological activity of (R)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has been explored in various studies, focusing on its potential effects in pharmacology and biochemistry.

The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The indole moiety is known for its role in modulating neurotransmitter systems, while the amino acid framework allows for potential incorporation into peptides or proteins, enhancing bioactivity.

Case Study 2: Neuroprotective Effects

Research on indole-based compounds has indicated neuroprotective effects, potentially through modulation of neuroinflammatory pathways. The presence of the tert-butoxycarbonyl group may enhance stability and bioavailability, making it a candidate for further studies in neurodegenerative disease models .

Comparative Analysis

A comparative analysis of (R)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid with other indole derivatives highlights its unique structural features that may confer specific biological activities:

Q & A

Q. What are the standard synthetic routes for preparing (R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?

The synthesis typically involves sequential Boc protection of the indole nitrogen and amino group, followed by coupling reactions. A common method uses carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates . For example, describes a similar Boc-protected amino acid coupling using DCC/DMAP in dichloromethane under inert conditions. Key steps include:

- Indole Boc protection : Reacting 1H-indole with Boc anhydride in the presence of a base (e.g., DMAP).

- Amino acid coupling : Activating the carboxylic acid moiety of the Boc-protected indole derivative for amide bond formation with a Boc-protected amino acid.

Q. How should researchers purify and characterize this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Reverse-phase HPLC may refine purity for sensitive applications .

- Characterization :

- NMR : Confirm stereochemistry (R-configuration) via - and -NMR, focusing on coupling constants and chiral center signals.

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS).

- Chiral HPLC : Verify enantiomeric purity using chiral stationary phases (e.g., Chiralpak columns) .

Q. What are the critical storage conditions to maintain stability?

Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc groups. Desiccate to avoid moisture-induced degradation . highlights that Boc-protected compounds are prone to acidic or basic conditions, necessitating pH-neutral storage environments.

Advanced Research Questions

Q. How can racemization be mitigated during the synthesis of the (R)-enantiomer?

Racemization risks arise during coupling or deprotection steps. Strategies include:

- Low-temperature reactions : Perform couplings at 0–4°C to reduce kinetic energy-driven epimerization.

- Mild deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1–2 h, 0°C) instead of prolonged acidic conditions .

- Stereoselective catalysts : Employ chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis, though this requires optimization .

Q. How do researchers resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

Conflicting solubility reports (e.g., in DMSO vs. chloroform) may stem from Boc group hydration states or impurities. Methodological approaches:

- Solubility screening : Use dynamic light scattering (DLS) or NMR titration to assess aggregation.

- Co-solvent systems : Blend DMSO with chloroform (1:4 v/v) to enhance dissolution while maintaining Boc stability .

- Thermogravimetric analysis (TGA) : Identify solvent residues affecting solubility measurements .

Q. What analytical methods validate the compound’s stability under biological assay conditions (e.g., cell culture media)?

- LC-MS stability studies : Incubate the compound in PBS or DMEM at 37°C, sampling at intervals (0, 6, 24 h) to detect Boc cleavage or hydrolysis products .

- Fluorescent tagging : Attach a probe (e.g., FITC) to track degradation via fluorescence quenching .

- Circular dichroism (CD) : Monitor conformational changes in chiral environments like serum proteins .

Q. How can researchers differentiate between Boc group decomposition and other degradation pathways?

- Tandem MS/MS : Fragment ions at m/z 57 (tert-butyl cation) indicate Boc loss. Compare with control samples lacking Boc protection .

- IR spectroscopy : Track carbonyl peaks (~1680–1720 cm) to identify ester vs. carbamate bond cleavage .

- Kinetic studies : Perform Arrhenius plots under varying pH/temperature to isolate decomposition mechanisms .

Methodological Considerations

- Stereochemical integrity : Use Mosher’s acid derivatization to confirm absolute configuration if chiral HPLC is inconclusive .

- Scale-up challenges : Replace DCC with water-soluble carbodiimides (e.g., EDC·HCl) for easier byproduct removal in large-scale syntheses .

- Toxicity mitigation : Follow OSHA/NIOSH guidelines () for handling fine powders (e.g., P95 respirators, fume hoods).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.